Cornuside

Content Navigation

Cornuside is an analytical-grade bisiridoid glycoside for anti-allergic and anti-inflammatory research. Unlike loganin or crude extracts, it offers superior thermal stability and selective FcεRI binding. • >98% purity by HPLC, soluble in DMSO/DMF. • Stable under heat processing, no degradation. • Binds FcεRI-IgE complex with ΔG -141.1 Kcal/mol, enabling precise mast cell degranulation assays. • Low-micromolar NF-κB pathway inhibition (e.g., 30 µM) without extract matrix interference.

CAS Number

Product Name

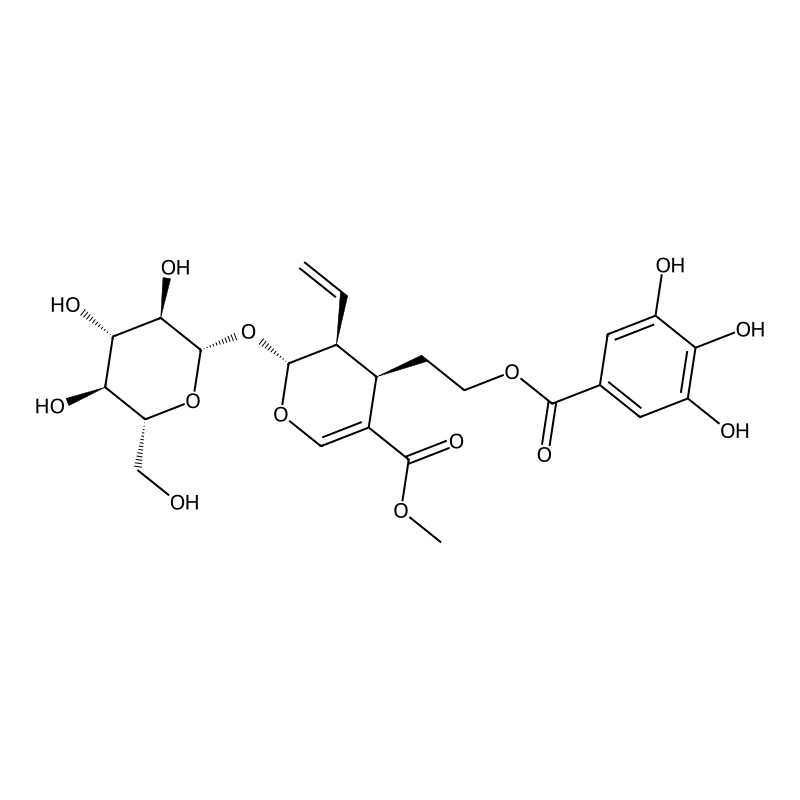

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cornuside (CAS 131189-57-6) is a highly specialized bisiridoid glycoside primarily isolated from the fruit of *Cornus officinalis*. With a molecular weight of 542.49 g/mol, it serves as a critical bioactive reference standard and pharmacological precursor in advanced research targeting inflammation, immune modulation, and neuroprotection [1]. Unlike crude botanical mixtures, analytical-grade Cornuside is commercially available at purities exceeding 98% (HPLC), offering excellent solubility in standard laboratory solvents such as DMSO and DMF . For scientific buyers and formulators, Cornuside represents a distinct chemical entity that provides precise, dose-dependent control in mechanistic assays, distinguishing itself from simpler iridoid monomers through its complex dimeric-like structure and targeted receptor interactions.

Procurement Fit

Procurement decisions often weigh pure Cornuside against crude *Cornus officinalis* extracts or more abundant in-class iridoid glycosides like loganin and morroniside. Substituting Cornuside with crude extracts introduces severe batch-to-batch variability and confounding synergistic effects from secondary metabolites like 5-hydroxymethylfurfural (5-HMF) and gallic acid [1]. Furthermore, attempting to substitute Cornuside with loganin or morroniside fails in applications requiring high thermal or processing stability; studies demonstrate that loganin and morroniside degrade significantly during standard heat and solvent processing, whereas Cornuside remains structurally stable[2]. Finally, Cornuside exhibits distinct target-binding thermodynamics—such as superior affinity for human high-affinity IgE receptors—that simpler iridoid monomers cannot replicate [3], making generic substitution unviable for precise anti-allergic or anti-inflammatory drug development.

Substitution Risk

References

- [1] Wang, W. et al. (2023). Changes in metabolites in raw and wine processed Corni Fructus combination metabolomics with network analysis. Frontiers in Pharmacology, 14.

- [2] Dong, Y. et al. (2019). Comparative Study of Crude and Wine-Processing Corni Fructus on Chemical Composition and Antidiabetic Effects. Evidence-Based Complementary and Alternative Medicine, 2019, 1-10.

- [3] Park, J. et al. (2020). Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities. Nutrients, 12(11), 3317.

Thermal Stability

During standardized heat and solvent processing (e.g., wine-processing of botanical matrices), iridoid glycosides exhibit varying levels of stability. Quantitative UPLC analysis reveals that the yield of Cornuside remains highly stable with negligible degradation, whereas the yields of comparators loganin and morroniside are significantly reduced by 40.3% and 42.9%, respectively, under identical processing conditions [1].

| Evidence Dimension | Yield reduction during thermal/solvent processing |

| Target Compound Data | Cornuside: ~0% degradation (stable yield) |

| Comparator Or Baseline | Loganin and Morroniside: 40.3% and 42.9% reduction in yield |

| Quantified Difference | >40% superior retention of intact compound compared to primary in-class analogs |

| Conditions | UPLC quantification following wine-processing (heat and ethanol exposure) of Corni Fructus |

For industrial formulators and scale-up chemists, Cornuside provides superior processability and thermal stability, ensuring consistent dosing in heat-treated applications where loganin or morroniside would degrade.

Anti-Allergic Binding Affinity

In molecular docking analyses assessing the disruption of human high-affinity IgE receptors (FceRI), Cornuside demonstrates a significantly more stable receptor-ligand complex than loganin. Cornuside achieved a binding energy of -141.1 Kcal/mol, outperforming loganin and indicating a superior capacity to disrupt the binding of IgE to FceRI [1].

| Evidence Dimension | Receptor-ligand binding energy (FceRI-IgE complex) |

| Target Compound Data | Cornuside: -141.1 Kcal/mol |

| Comparator Or Baseline | Loganin: Higher (less negative) binding energy indicating lower stability |

| Quantified Difference | Cornuside forms a quantitatively more stable thermodynamic complex than loganin |

| Conditions | In silico molecular docking analysis targeting the CH2 domain of the FceRI-IgE complex |

Procurement teams sourcing active pharmaceutical ingredients for anti-allergic drug discovery should prioritize Cornuside over loganin due to its stronger target-binding thermodynamics.

Anti-Inflammatory Potency

When evaluating anti-inflammatory efficacy in LPS-stimulated RAW 264.7 macrophages, pure Cornuside achieves significant inhibition of NO (67.6%) and TNF-α (50.8%) at a targeted concentration of 30 µM (approx. 16.2 µg/mL)[1]. In contrast, crude *Cornus officinalis* extracts require bulk concentrations of 50 to 100 µg/mL to achieve comparable significant inhibition of TNF-α release [2].

| Evidence Dimension | Effective concentration for significant TNF-α / NO inhibition |

| Target Compound Data | Pure Cornuside: 30 µM (~16.2 µg/mL) |

| Comparator Or Baseline | Crude Extract: 50 - 100 µg/mL |

| Quantified Difference | Pure Cornuside achieves potent inhibition at roughly 3x to 6x lower mass concentrations than crude mixtures |

| Conditions | In vitro LPS-stimulated RAW 264.7 macrophages and human neutrophils |

Purchasing high-purity Cornuside allows researchers to achieve potent anti-inflammatory effects at lower mass concentrations, avoiding the cytotoxicity and off-target noise inherent to high-dose crude extracts.

Heat-Processed Nutraceuticals

Due to its proven resistance to degradation during thermal and solvent processing (unlike loganin and morroniside, which suffer >40% yield loss), Cornuside is the preferred iridoid glycoside for inclusion in heat-treated functional foods, beverages, and advanced nutraceutical formulations where active ingredient stability is critical for label claim compliance [1].

Anti-Allergic Drug Discovery

Cornuside's superior binding affinity (-141.1 Kcal/mol) to the FceRI-IgE complex makes it the ideal candidate for pharmacological research focused on mast cell degranulation and allergic response inhibition. It should be procured over loganin when establishing high-affinity ligand-receptor disruption assays [2].

Standardized Inflammation Assays

For laboratories investigating NF-κB pathway suppression or pro-inflammatory cytokine (TNF-α, IL-6) inhibition, procuring pure Cornuside (>98% HPLC) eliminates the confounding variables of crude botanical extracts. It allows for precise, low-micromolar dosing (e.g., 30 µM) without the matrix-induced cytotoxicity associated with high-dose crude testing[3].

Application Fit

References

- [1] Dong, Y. et al. (2019). Comparative Study of Crude and Wine-Processing Corni Fructus on Chemical Composition and Antidiabetic Effects. Evidence-Based Complementary and Alternative Medicine, 2019, 1-10.

- [2] Park, J. et al. (2020). Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities. Nutrients, 12(11), 3317.

- [3] Viljoen, A. et al. (2012). Anti-Inflammatory Iridoids of Botanical Origin. Current Medicinal Chemistry, 19(14), 2104-2127.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Other CAS

Wikipedia

Explore Compound Types

O4Si-4